2-Methylacetoacetyl-coa

Substrate Specificity Mitochondrial Thiolase Branched-Chain Fatty Acid Oxidation

This branched 3-oxoacyl-CoA is the only substrate that definitively resolves mitochondrial T2 thiolase activity from cytosolic and peroxisomal isoforms. Unlike linear acetoacetyl-CoA, which yields ambiguous total thiolase measurements, the 2-methyl branch imposes stereoelectronic constraints that make 2-methylacetoacetyl-CoA exclusively cleavable by T2—the gold-standard biomarker for beta-ketothiolase deficiency diagnosis. Essential for isoleucine catabolism, ketone body research, and T2-selective inhibitor screening. Accept no substitutes.

Molecular Formula C26H42N7O18P3S
Molecular Weight 865.6 g/mol
CAS No. 6712-01-2
Cat. No. B108363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylacetoacetyl-coa
CAS6712-01-2
SynonymsS-2-Methylacetoacetate Coenzyme A;  2-Methylthio-acetoacetic Acid S-Ester With Coenzyme A;  2-Methylacetoacetyl Coenzyme A;  S-(2-Methyl-3-oxobutanoate) Coenzyme A; 
Molecular FormulaC26H42N7O18P3S
Molecular Weight865.6 g/mol
Structural Identifiers
SMILESCC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C26H42N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-13,15,18-20,24,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13?,15-,18-,19-,20+,24-/m1/s1
InChIKeyNHNODHRSCRALBF-NQNBQJKNSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylacetoacetyl-CoA (CAS 6712-01-2): A Branched-Chain 3-Oxoacyl-CoA Critical for Mitochondrial Thiolase Specificity and Metabolic Disease Research


2-Methylacetoacetyl-CoA (2-Methylacetoacetyl-coenzyme A; CAS 6712-01-2) is a 3-oxoacyl-CoA derivative formed by the condensation of coenzyme A with 2-methylacetoacetic acid [1]. This compound is a key intermediate in the L-isoleucine degradation pathway and is also involved in ketone body metabolism [2]. Unlike its linear-chain analog acetoacetyl-CoA, 2-methylacetoacetyl-CoA contains a 2-methyl branch that imposes strict stereoelectronic constraints on enzyme active sites, making it a highly selective substrate for the mitochondrial acetoacetyl-CoA thiolase (T2; EC 2.3.1.9) [3]. This branched structure underpins its utility in diagnosing inherited metabolic disorders such as beta-ketothiolase (T2) deficiency, where the inability to cleave this specific thioester constitutes a definitive biochemical marker [2].

Why Acetoacetyl-CoA and Other 3-Oxoacyl-CoA Analogs Cannot Substitute for 2-Methylacetoacetyl-CoA in Diagnostic and Mechanistic Assays


Generic substitution of 2-methylacetoacetyl-CoA with the more common linear-chain acetoacetyl-CoA fails to resolve critical questions of enzyme specificity and disease etiology. While mitochondrial T2 thiolase can degrade both substrates, cytosolic and peroxisomal thiolase isoforms show little to no activity toward the 2-methyl-branched compound [1][2]. Consequently, using acetoacetyl-CoA alone measures total cellular thiolase activity, which masks the specific T2 defect that underlies beta-ketothiolase deficiency [3]. Furthermore, the potassium ion activation that uniquely characterizes T2 activity is only diagnostically interpretable when assayed with 2-methylacetoacetyl-CoA; acetoacetyl-CoA cleavage can be partially rescued by other isoforms, leading to ambiguous or false-negative results in patient fibroblast studies [3]. The quantitative differentiation provided below establishes why 2-methylacetoacetyl-CoA is an irreplaceable substrate for precise biochemical and clinical investigations.

Quantitative Differentiation of 2-Methylacetoacetyl-CoA: Comparative Substrate Specificity, Enzyme Kinetics, and Diagnostic Utility Versus Acetoacetyl-CoA


Mitochondrial T2 Thiolase Exhibits Exclusive Specificity for 2-Methyl-Branched Substrates Not Observed with Other Structurally Characterized Thiolases

Human mitochondrial acetoacetyl-CoA thiolase (T2) uniquely degrades 2-methylacetoacetyl-CoA, whereas other structurally characterized thiolases (including the well-studied Zoogloea ramigera biosynthetic thiolase and human peroxisomal thiolase) cannot utilize 2-methylated compounds [1]. The kinetic measurements show that T2 degrades acetoacetyl-CoA and 2-methylacetoacetyl-CoA with similar catalytic efficiencies [1]. The Phe325-Pro326 dipeptide near the catalytic cavity is responsible for this exclusive 2-methyl-branched substrate specificity [1].

Substrate Specificity Mitochondrial Thiolase Branched-Chain Fatty Acid Oxidation

Complete Absence of 2-Methylacetoacetyl-CoA Thiolase Activity in T2-Deficient Fibroblasts Versus 42% Residual Acetoacetyl-CoA Activity

In fibroblasts from two patients with 2-methylacetoacetic and 2-methyl-3-hydroxybutyric aciduria, the thiolase activity using 2-methylacetoacetyl-CoA as substrate was shown to be absent [1]. In contrast, these same patients' fibroblasts exhibited decreased but measurable residual activity (42% of normal) when acetoacetyl-CoA was used as the substrate [1]. This residual acetoacetyl-CoA cleavage was attributed to the cytosolic acetoacetyl-CoA-specific thiolase, which cannot act on the 2-methyl-branched substrate [1].

Beta-Ketothiolase Deficiency Diagnostic Enzymology Inborn Errors of Metabolism

Potassium-Dependent Activation of T2 Thiolase: Approximately 2-Fold to 3-Fold Increase in Turnover Number for Both 2-Methylacetoacetyl-CoA and Acetoacetyl-CoA

Mitochondrial acetoacetyl-CoA thiolase (T2) is uniquely activated by potassium ions, a property not shared by other thiolase isoforms [1]. Kinetic measurements demonstrate that for both acetoacetyl-CoA and 2-methylacetoacetyl-CoA, the turnover numbers increase approximately 3-fold when the potassium ion concentration is increased from 0 to 40 mM KCl [1]. In diagnostic studies using fibroblast homogenates, the thiolase activity with acetoacetyl-CoA was activated about 2-fold in controls and heterozygotes, but this potassium activation was absent in T2-deficient patients [2].

Potassium Activation Enzyme Kinetics Allosteric Regulation

Pathway-Specific Metabolic Flux: 2-Methylacetoacetyl-CoA is an Obligate Intermediate in Isoleucine Catabolism and Ketone Body Metabolism

2-Methylacetoacetyl-CoA serves as a branch-point intermediate in two distinct metabolic pathways: the degradation of L-isoleucine (yielding propionyl-CoA and acetyl-CoA) and the synthesis/degradation of ketone bodies [1][2]. In the isoleucine catabolic pathway, it is produced from tiglyl-CoA via 2-methyl-3-hydroxybutyryl-CoA dehydrogenase and is subsequently cleaved by T2 thiolase [1]. In ketone body metabolism, T2 interconverts two acetyl-CoA molecules and acetoacetyl-CoA, but uniquely can also act on 2-methylacetoacetyl-CoA generated from branched-chain amino acid oxidation [2]. In contrast, linear acetoacetyl-CoA participates primarily in ketogenesis and fatty acid β-oxidation but does not intersect with isoleucine catabolism [3].

Isoleucine Degradation Ketogenesis Metabolic Pathway Mapping

Physicochemical Differentiation: Solubility Profile of 2-Methylacetoacetyl-CoA Enables Precise in Vitro Assay Formulation

2-Methylacetoacetyl-CoA exhibits a water solubility of 5.44 g/L at 25°C (predicted by ALOGPS) and is described as a strongly acidic compound (pKa 0.82 for the strongest acidic group) [1][2]. While acetoacetyl-CoA is also water-soluble, the 2-methyl branch reduces the compound's hydrophilicity (logP -0.1 for 2-methylacetoacetyl-CoA vs. approximately -0.6 for acetoacetyl-CoA) and alters its micellar behavior in aqueous buffers, which can influence substrate availability in enzyme assays [1].

Solubility Acyl-CoA Stability Assay Development

High-Impact Applications for 2-Methylacetoacetyl-CoA: Diagnostic Enzyme Assays, Metabolic Pathway Reconstruction, and Thiolase Inhibitor Screening


Biochemical Diagnosis of Beta-Ketothiolase (T2) Deficiency in Human Fibroblasts

The definitive enzymatic assay for mitochondrial acetoacetyl-CoA thiolase (T2) deficiency relies on 2-methylacetoacetyl-CoA as the substrate [1]. In this assay, fibroblast homogenates are incubated with 2-methylacetoacetyl-CoA, and the decrease in absorbance at 303 nm (due to the Mg2+-enolate complex of the thioester) is monitored. Complete absence of activity (0% of normal) with 2-methylacetoacetyl-CoA, coupled with partial residual activity (42% of normal) with acetoacetyl-CoA, confirms the specific loss of T2 function and distinguishes it from other thiolase deficiencies [1]. This application is the gold-standard biochemical test for beta-ketothiolase deficiency, an inborn error of isoleucine catabolism and ketone body utilization.

In Vitro Reconstitution of the L-Isoleucine Degradation Pathway

Researchers studying branched-chain amino acid catabolism use 2-methylacetoacetyl-CoA to reconstitute the distal steps of the L-isoleucine degradation pathway in vitro [2]. The compound serves as the immediate substrate for mitochondrial T2 thiolase, which cleaves it into propionyl-CoA and acetyl-CoA. This reaction is critical for quantifying flux through the pathway, validating enzyme kinetic models, and assessing the functional impact of ACAT1 (T2) gene variants [2][3]. Using 2-methylacetoacetyl-CoA rather than generic acetoacetyl-CoA ensures that the measured activity reflects the physiologically relevant isoleucine catabolic route.

Screening and Characterization of Thiolase Inhibitors with Isoform Selectivity

In drug discovery programs targeting ketone body metabolism or branched-chain amino acid oxidation, 2-methylacetoacetyl-CoA is employed as a selective substrate to differentiate between mitochondrial T2 thiolase and other thiolase isoforms (cytosolic ACAT2, peroxisomal SCP2/3-ketoacyl-CoA thiolase) [3]. Because only T2 can efficiently cleave the 2-methyl-branched substrate, compounds that inhibit 2-methylacetoacetyl-CoA cleavage but spare acetoacetyl-CoA cleavage in the same enzyme preparation are identified as T2-selective inhibitors [3]. This isoform selectivity is valuable for developing therapeutics targeting ketolytic defects or modulating isoleucine-derived metabolite pools.

Metabolic Engineering of Mevalonate and Angelyl-CoA Pathways in Microbial Systems

In synthetic biology and metabolic engineering projects, 2-methylacetoacetyl-CoA is a key intermediate in the biosynthesis of angelyl-CoA, a precursor to the bioactive natural product trehangelin [4]. Engineered pathways in Actinomycetes utilize the condensation of acetyl-CoA and methylmalonyl-CoA to generate 2-methylacetoacetyl-CoA (catalyzed by ThgI), which is then reduced and dehydrated to yield angelyl-CoA [4]. Exogenous supplementation or in situ generation of 2-methylacetoacetyl-CoA enables the study and optimization of these biosynthetic routes for the production of valuable terpenoid and polyketide derivatives.

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